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Compound of Interest

Compound Name:
2,6-dichloro-N-methylpyrimidin-4-

amine

Cat. No.: B1317038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,6-dichloro-N-methylpyrimidin-4-amine is a halogenated pyrimidine derivative of significant

interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold

in numerous biologically active compounds, and the presence of two reactive chlorine atoms at

the 2 and 6 positions provides versatile handles for synthetic modification. This allows for the

systematic development of compound libraries for structure-activity relationship (SAR) studies.

[1] The electron-deficient nature of the pyrimidine ring, further enhanced by the chloro

substituents, makes this compound particularly susceptible to nucleophilic aromatic substitution

(SNAr) reactions.[1][2] Compounds with similar structural motifs have been explored for a

range of biological activities, including the inhibition of kinases and antiviral properties.[1][3][4]

This technical guide provides a comprehensive overview of the known chemical properties,

synthetic methodologies, and potential biological relevance of 2,6-dichloro-N-
methylpyrimidin-4-amine.

Core Chemical Properties
The following table summarizes the key physicochemical properties of 2,6-dichloro-N-
methylpyrimidin-4-amine. It is important to note that while some experimental data is

available, other parameters are based on predictive models.
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Property Value Source

CAS Number 10397-15-6 [5][6]

Molecular Formula C₅H₅Cl₂N₃

Molecular Weight 178.02 g/mol [1]

Appearance White to off-white solid [5]

Density 1.492 g/cm³ [5]

Refractive Index 1.619 [5]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa (Predicted) 0.45 ± 0.25 [5]

Storage Conditions

Store at 2–8 °C under an inert

atmosphere (e.g., Nitrogen or

Argon)

[5]

Reactivity and Synthetic Utility
The primary mode of reactivity for 2,6-dichloro-N-methylpyrimidin-4-amine is nucleophilic

aromatic substitution (SNAr). The two chlorine atoms serve as excellent leaving groups,

allowing for their displacement by a wide range of nucleophiles. This is a key strategy for the

derivatization of this scaffold.[1][2]

Generally, in 2,4-dichloropyrimidines, the chlorine at the 4-position is more reactive towards

nucleophilic attack than the one at the 2-position.[7] However, in the symmetrically substituted

4,6-dichloropyrimidine series, regioselectivity can be controlled by careful selection of reaction

conditions and nucleophiles.[2] The electron-donating nature of the amino group at the 4-

position can influence the reactivity of the chlorine atoms at the 2 and 6 positions.
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General schematic of the SNAr reaction on the dichloropyrimidine core.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2,6-dichloro-N-
methylpyrimidin-4-amine is not readily available in the provided search results, a

representative synthesis for a closely related and structurally similar compound, 4-Amino-2,6-

dichloropyrimidine, is described below. This procedure illustrates the key chlorination step that

would be analogous in the synthesis of the target compound.

Representative Synthesis: 4-Amino-2,6-
dichloropyrimidine from 4-Aminouracil[9]
This protocol involves the chlorination of a dihydroxypyrimidine precursor using phosphorus

oxychloride.

Materials and Equipment:

4-aminouracil

Phosphorus oxychloride (POCl₃)

N,N-diethylaniline (or another suitable tertiary amine)

Round-bottom flask with a reflux condenser

Heating mantle and magnetic stirrer
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Standard laboratory glassware for reaction, workup, and purification

Procedure:

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and

a magnetic stir bar. Add the starting material, 4-aminouracil, to the flask.

Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the

flask. This is followed by the addition of a tertiary amine, such as N,N-diethylaniline, which

acts as a scavenger for the HCl generated during the reaction.

Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The progress

of the reaction should be monitored by a suitable analytical method, such as Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The

excess phosphorus oxychloride is then carefully quenched by slowly adding the reaction

mixture to crushed ice or ice-water with vigorous stirring. This step is highly exothermic and

releases HCl gas, so it must be performed in a well-ventilated fume hood.

Neutralization: The resulting acidic solution is neutralized with a suitable base, for example, a

sodium bicarbonate solution, until the pH is neutral or slightly basic.

Isolation of Crude Product: The precipitate that forms is collected by filtration using a

Büchner funnel. The solid residue is then washed with cold water.

Purification: The crude product can be further purified by techniques such as recrystallization

or column chromatography to yield the final product.
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Synthesis of 4-Amino-2,6-dichloropyrimidine
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End:
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Workflow for the synthesis of a representative dichloropyrimidine.
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Potential Biological Activity and Signaling Pathways
Derivatives of 2,6-dichloropyrimidine are recognized as privileged scaffolds in drug discovery,

particularly in the development of kinase inhibitors.[1] Several studies have highlighted the

potential of aminopyrimidine derivatives to target various protein kinases, which are crucial

regulators of cellular processes and are often dysregulated in diseases such as cancer.

For instance, compounds with a 2-methylpyrimidin-4-ylamino core have been identified as

potent dual Src/Abl kinase inhibitors.[4] Additionally, N-aryl-N'-pyrimidin-4-yl ureas have been

developed as selective inhibitors of the fibroblast growth factor receptor (FGFR) family of

tyrosine kinases.[3] Pyruvate dehydrogenase kinases (PDKs) have also been identified as a

target for dichloropyrimidine derivatives in the context of anticancer treatments.[8]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-

binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate

proteins and interrupting the signaling cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/B3174999
https://pubmed.ncbi.nlm.nih.gov/15615512/
https://pubmed.ncbi.nlm.nih.gov/21936542/
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra14060b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generalized Kinase Signaling and Inhibition
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Conceptual signaling pathway illustrating kinase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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